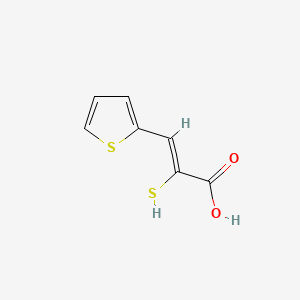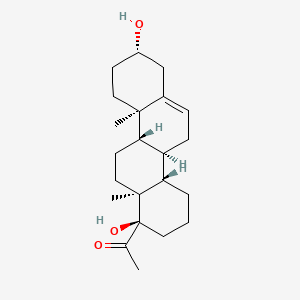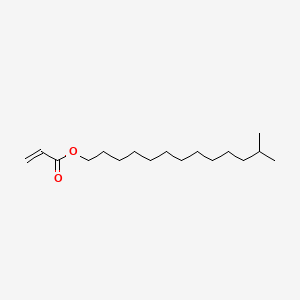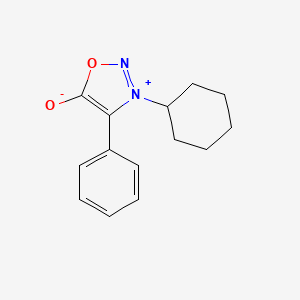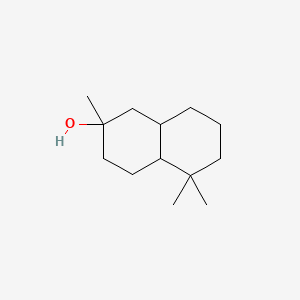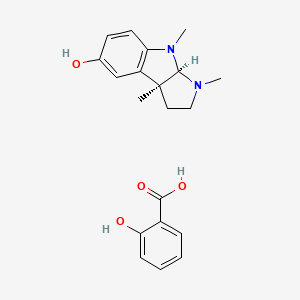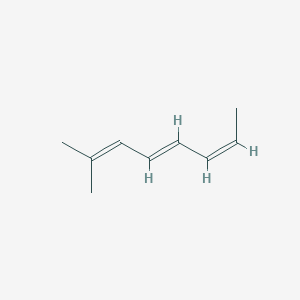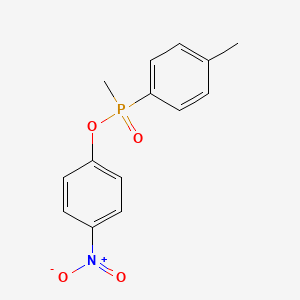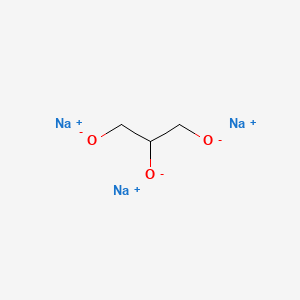
Sodium dihydrogen propane-1,2,3-triolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydrogen propane-1,2,3-triolate is a heterocyclic organic compound with the molecular formula C₃H₅Na₃O₃ and a molecular weight of 158.039 g/mol . It is also known by its IUPAC name, trisodium propane-1,2,3-triolate . This compound is primarily used in experimental and research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dihydrogen propane-1,2,3-triolate typically involves the reaction of propane-1,2,3-triol (glycerol) with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_3\text{H}_8\text{O}_3 + 3\text{NaOH} \rightarrow \text{C}_3\text{H}_5\text{Na}_3\text{O}_3 + 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions, usually at room temperature, to ensure complete conversion of glycerol to the sodium salt .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where glycerol and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and maintained at a specific temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium dihydrogen propane-1,2,3-triolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Sodium dihydrogen propane-1,2,3-triolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of biodegradable polymers and as an additive in lubricants.
Mechanism of Action
The mechanism by which sodium dihydrogen propane-1,2,3-triolate exerts its effects involves its ability to donate sodium ions and interact with various molecular targets. It can form complexes with metal ions, thereby influencing enzymatic activities and biochemical pathways. The compound’s ability to stabilize proteins and enzymes is attributed to its interaction with amino acid residues and the formation of hydrogen bonds .
Comparison with Similar Compounds
- Glycerol Monosodium Glycerate
- Sodium Glyceroxide
- Sodium 2,3-Dihydroxypropoxide
Comparison: Sodium dihydrogen propane-1,2,3-triolate is unique due to its trisodium structure, which imparts distinct chemical properties compared to its analogs. For instance, glycerol monosodium glycerate and sodium glyceroxide have different sodium ion distributions, affecting their reactivity and applications. Sodium 2,3-dihydroxypropoxide, while similar in structure, exhibits different solubility and stability characteristics .
Properties
CAS No. |
816-41-1 |
|---|---|
Molecular Formula |
C3H5Na3O3 |
Molecular Weight |
158.04 g/mol |
IUPAC Name |
trisodium;propane-1,2,3-triolate |
InChI |
InChI=1S/C3H5O3.3Na/c4-1-3(6)2-5;;;/h3H,1-2H2;;;/q-3;3*+1 |
InChI Key |
CSQXKYRVBLHGKA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C[O-])[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


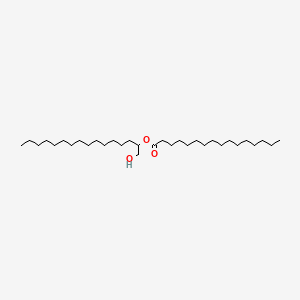
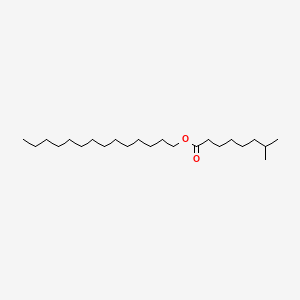
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
